

Potential off-target effects of Nelivaptan in cellular assays

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Compound of Interest

Compound Name: Nelivaptan

Cat. No.: B1678018

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Technical Support Center: Nelivaptan Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Nelivaptan** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Nelivaptan**?

Nelivaptan is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor (V1bR).^{[1][2]} Its primary mechanism involves blocking the binding of arginine vasopressin (AVP) to the V1bR, thereby inhibiting downstream signaling pathways. In cellular assays, this is typically observed as an inhibition of AVP-induced intracellular calcium mobilization and corticotropin secretion.^[2]

Q2: What are the known and potential off-target effects of **Nelivaptan**?

While **Nelivaptan** is selective for the V1b receptor, cross-reactivity with other members of the vasopressin/oxytocin receptor family has been reported. Quantitative data indicates that **Nelivaptan** also acts as an antagonist at the human oxytocin (OT) receptor and shows weaker antagonist activity at the vasopressin V1a and V2 receptors.

A clinically observed potential off-target effect is the transient and asymptomatic elevation of liver enzymes. The exact mechanism for this is not fully elucidated for **Nelivaptan**, but studies on the related 'vaptan' class of drugs suggest potential mechanisms including mitochondrial dysfunction, inhibition of bile acid transport, oxidative stress, and immune-mediated responses. [\[3\]](#)[\[4\]](#)

Q3: We are observing unexpected results in our cellular assay. Could this be an off-target effect of **Nelivaptan**?

Unexpected results could indeed be due to off-target effects, especially if your cellular system expresses V1a, V2, or oxytocin receptors. Refer to the quantitative data in Table 1 to assess the potential for off-target activity at the concentration of **Nelivaptan** you are using. Consider the signaling pathways of these receptors (see Figure 1) and whether your assay readout could be influenced by them. For example, off-target antagonism of the V2 receptor could alter cAMP levels in your cells.

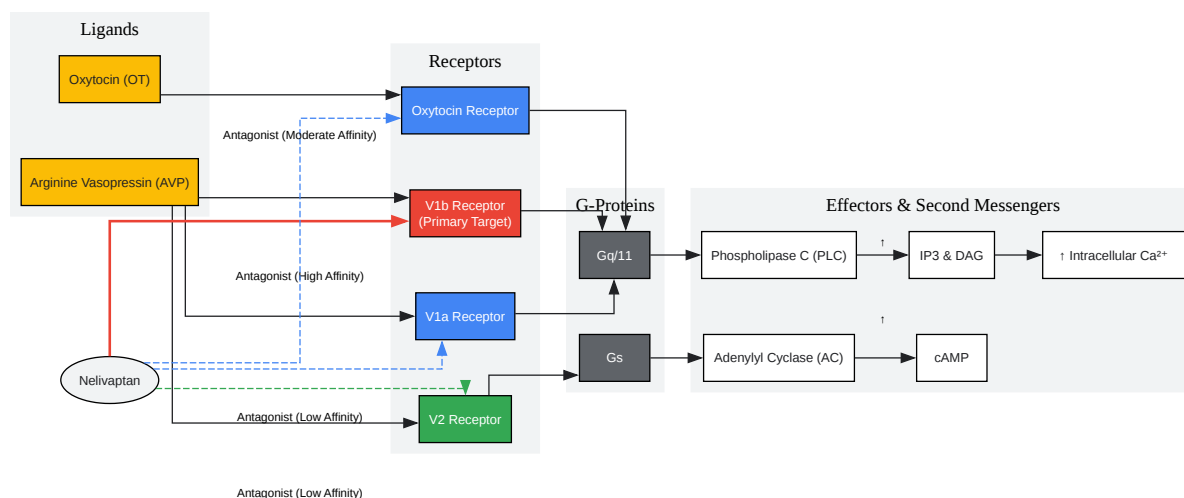
Q4: What is the recommended starting concentration for **Nelivaptan** in a cellular assay?

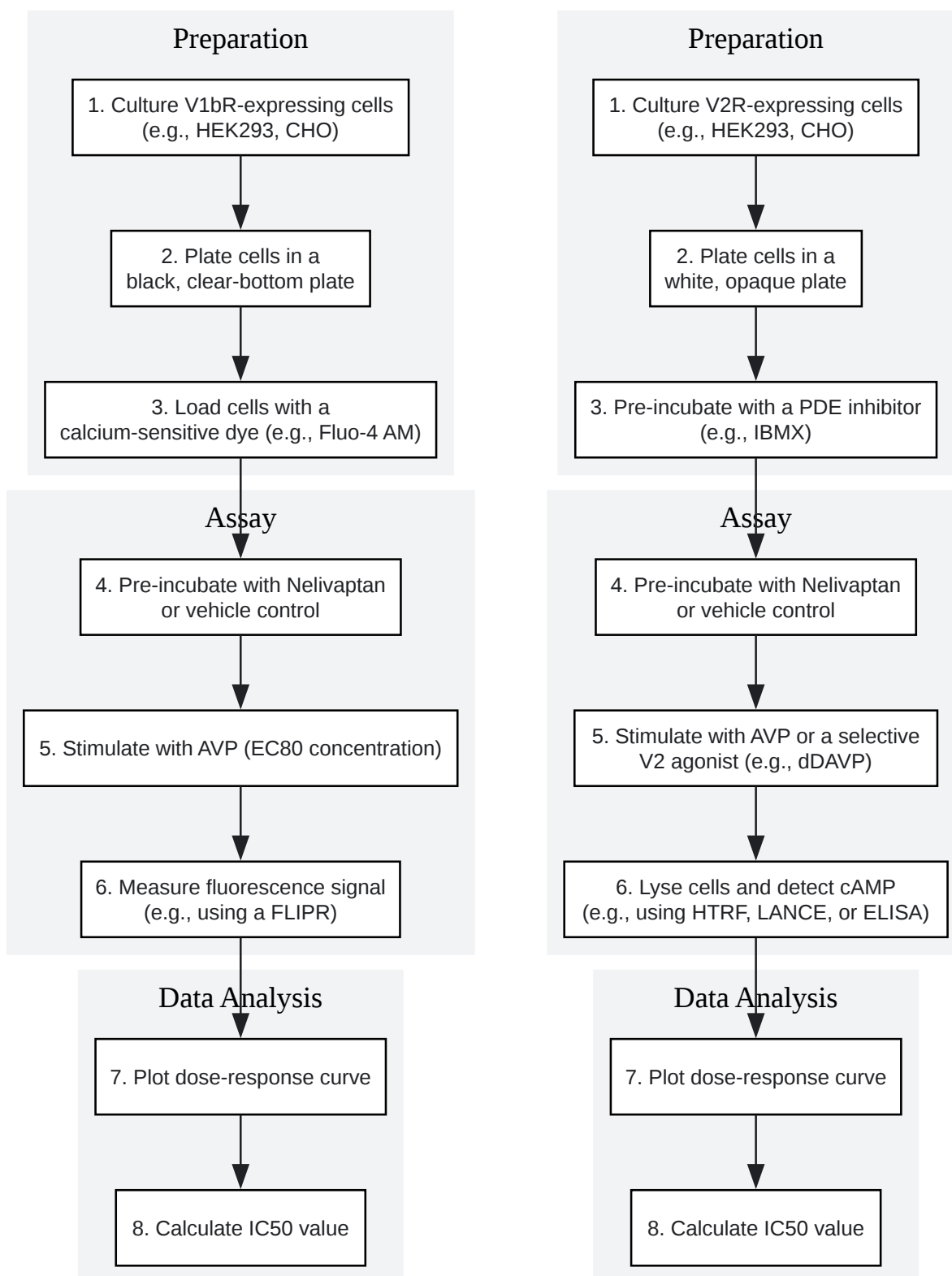
The optimal concentration will depend on the specific assay and cell type. However, based on its high potency at the V1b receptor (K_i of ~1-4 nM), a starting concentration range of 0.1 nM to 100 nM is recommended for on-target V1b antagonism studies. When investigating potential off-target effects, higher concentrations may be necessary, but it is important to be mindful of the increased likelihood of non-specific effects.

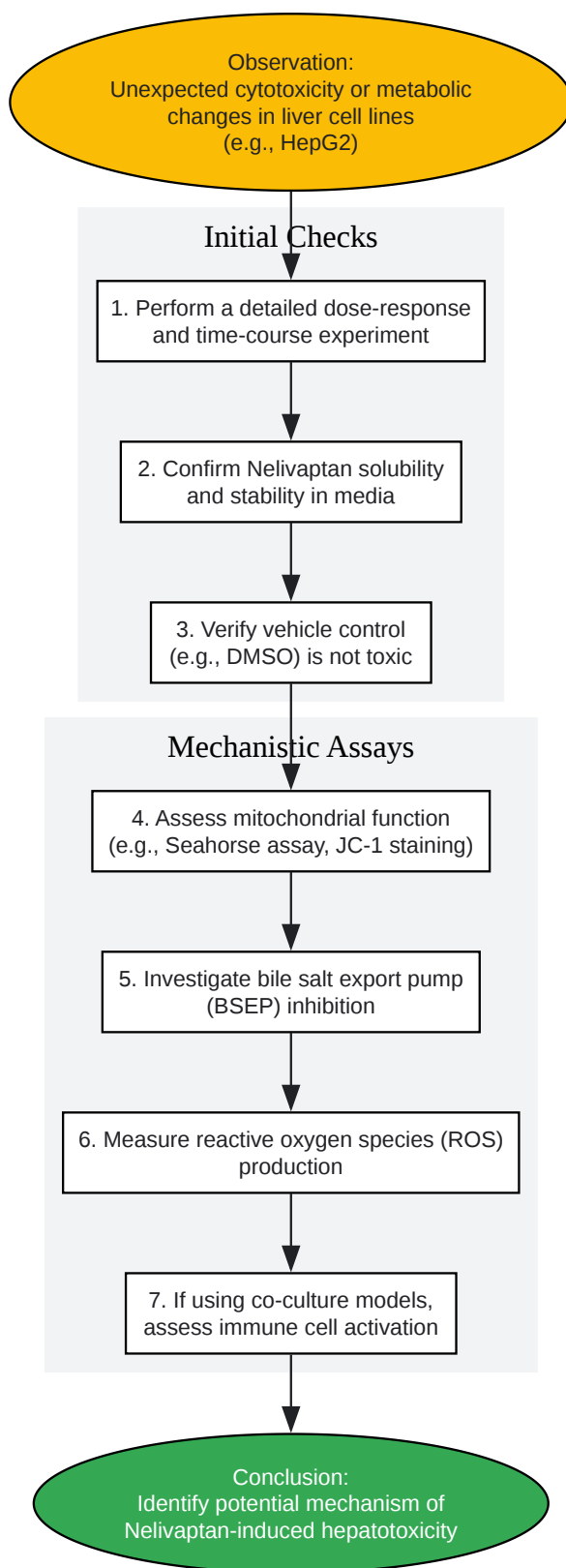
Quantitative Data: Nelivaptan Receptor Binding and Functional Activity

Receptor	Species	Assay Type	Parameter	Value	Reference
V1b	Rat (native)	Binding	Ki	3.7 nM	IUPHAR/BPS Guide to PHARMACO LOGY
V1b	Rat (recombinant)	Binding	Ki	1.3 nM	
V1b	Human	Binding	Ki	2.0 nM	
V1a	Human	Binding	Ki	340 nM	IUPHAR/BPS Guide to PHARMACO LOGY
V2	Human	Binding	Ki	1400 nM	IUPHAR/BPS Guide to PHARMACO LOGY
Oxytocin	Human	Binding	Ki	38 nM	IUPHAR/BPS Guide to PHARMACO LOGY
V1b	Human	Functional	pA2	8.8	IUPHAR/BPS Guide to PHARMACO LOGY
Oxytocin	Human	Functional	pA2	7.5	IUPHAR/BPS Guide to PHARMACO LOGY

Signaling Pathways







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